molecular formula C21H26N2O8 B13821866 Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate CAS No. 21203-88-3

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate

Cat. No.: B13821866
CAS No.: 21203-88-3
M. Wt: 434.4 g/mol
InChI Key: DEVHMZKJIJMPBI-UHFFFAOYSA-N
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Description

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a diethyl ester group, a dimethoxy-nitrophenyl group, and a dihydropyridine ring. Its chemical properties make it a valuable subject of study in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with diethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired dihydropyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and stringent quality control measures. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed for substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group plays a crucial role in its reactivity, participating in redox reactions and influencing the compound’s overall biological activity. The dihydropyridine ring is also significant, as it can interact with calcium channels and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethoxy-2-nitrophenyl)ethanol: Shares the dimethoxy-nitrophenyl group but differs in the rest of the structure.

    1-(4,5-Dimethoxy-2-nitrophenyl)ethanone: Similar aromatic ring structure but with different functional groups.

    4,5-Dimethoxy-2-nitrobenzyl alcohol: Another compound with a similar aromatic core but different substituents.

Uniqueness

Diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is unique due to its combination of functional groups and the dihydropyridine ring This structure imparts specific chemical and biological properties that are not found in the similar compounds listed above

Properties

CAS No.

21203-88-3

Molecular Formula

C21H26N2O8

Molecular Weight

434.4 g/mol

IUPAC Name

diethyl 4-(4,5-dimethoxy-2-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H26N2O8/c1-7-30-20(24)17-11(3)22-12(4)18(21(25)31-8-2)19(17)13-9-15(28-5)16(29-6)10-14(13)23(26)27/h9-10,19,22H,7-8H2,1-6H3

InChI Key

DEVHMZKJIJMPBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)C(=O)OCC)C)C

Origin of Product

United States

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